

Denibulin's Interaction with β -Tubulin: A Technical Guide

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Compound of Interest

Compound Name: Denibulin

Cat. No.: B1250645

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Executive Summary

Denibulin (formerly MN-029) is a novel small molecule vascular-disrupting agent (VDA) that exhibits potent anti-tumor activity by targeting the microtubule cytoskeleton of endothelial cells. It selectively binds to the colchicine-binding site on β -tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network in tumor vascular endothelial cells triggers a cascade of events, including cell cycle arrest at the G2/M phase and induction of apoptosis, ultimately leading to a shutdown of tumor blood flow and subsequent tumor necrosis. This technical guide provides an in-depth analysis of **Denibulin's** binding to β -tubulin, including available quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Quantitative Data on Denibulin's Activity

While specific binding affinity (K_d or K_i) and IC_{50} values for **Denibulin's** direct inhibition of tubulin polymerization are not readily available in publicly accessible literature, preclinical studies indicate its potent effects at nanomolar concentrations in cellular assays. The available pharmacokinetic data from a Phase I clinical trial in patients with advanced solid tumors are summarized below.

Table 1: Pharmacokinetic Parameters of Denibulin (MN-029) in a Phase I Clinical Trial

Dose Level (mg/m ²)	Mean Cmax (ng/mL)	Mean AUC (ng·h/mL)
4.0 - 225	Dose-related increases observed	Dose-related increases observed

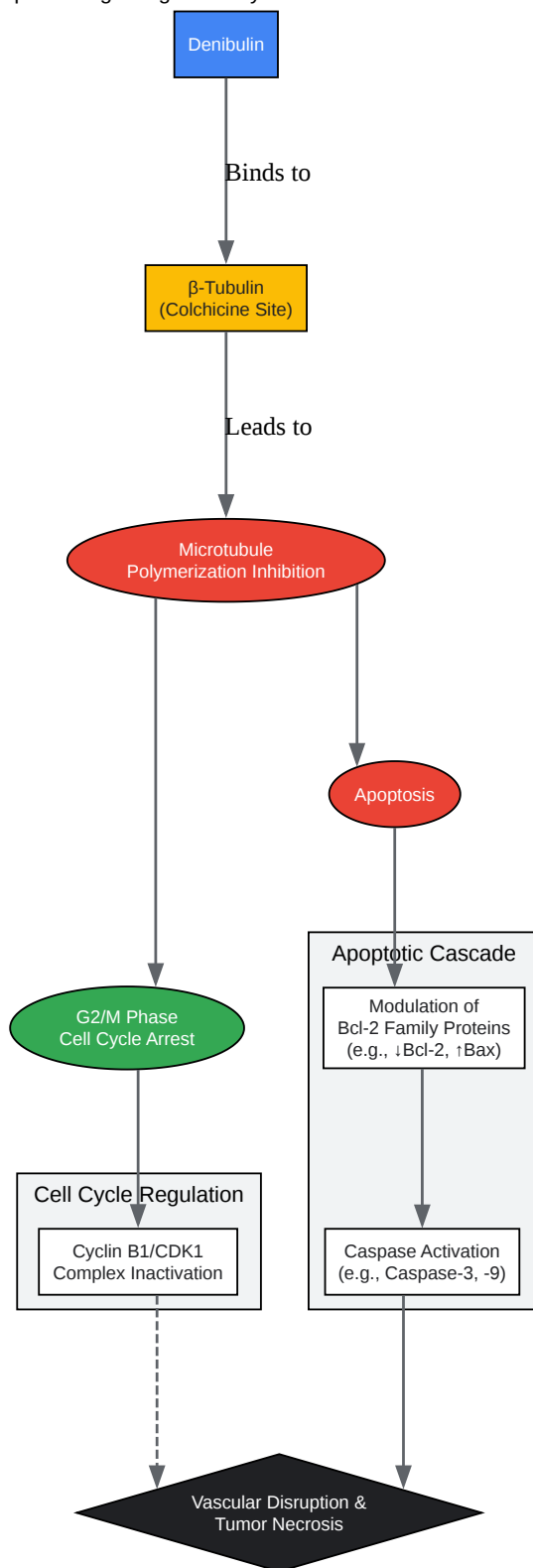
Specific mean values for Cmax and AUC at each dose level are not publicly available; however, the study reported dose-proportional increases with substantial inter-subject variability.^{[1][2]} The maximum tolerated dose (MTD) was determined to be 180 mg/m².^{[1][2]}

Mechanism of Action: Binding to the Colchicine Site

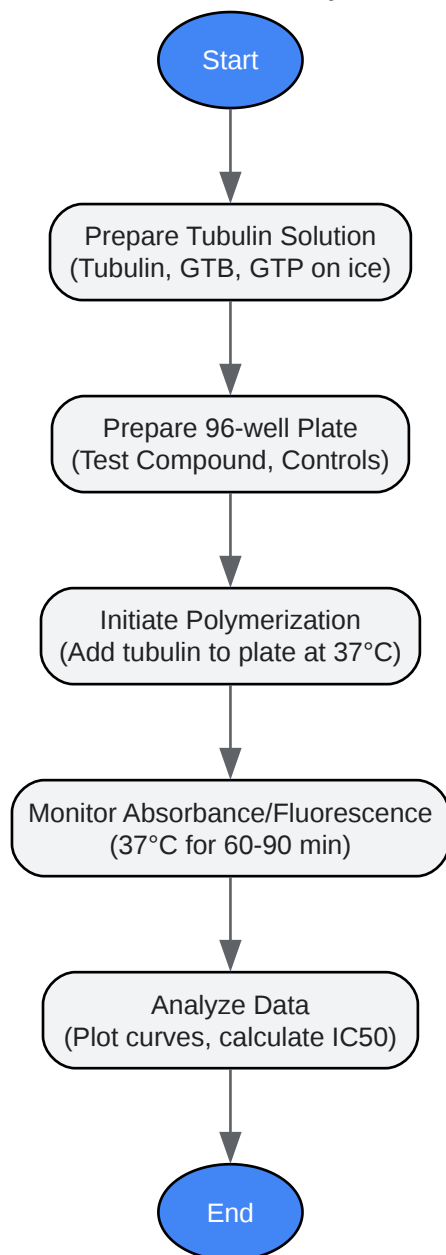
Denibulin functions as a microtubule-destabilizing agent by reversibly binding to the colchicine-binding site on the β -tubulin subunit.^[3] This binding event interferes with the assembly of $\alpha\beta$ -tubulin heterodimers into microtubules, a critical process for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Signaling Pathway of Denibulin in Endothelial Cells

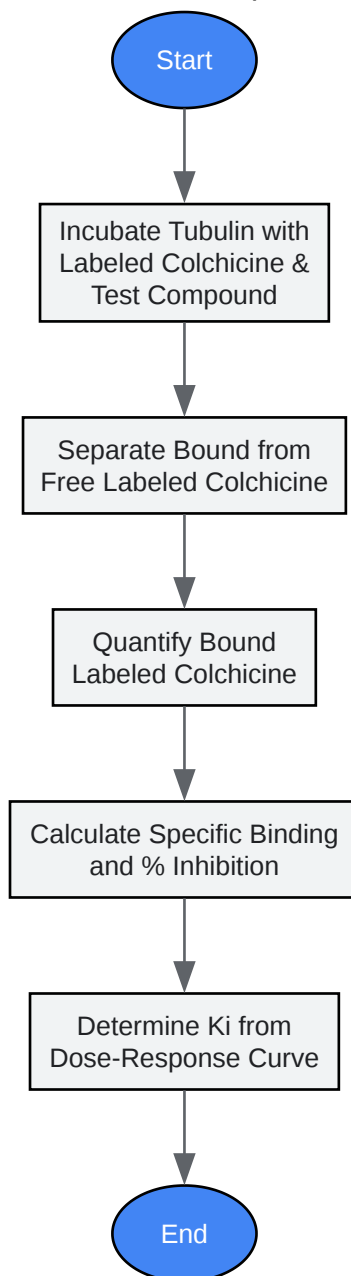
Proposed Signaling Pathway of Denibulin in Endothelial Cells



Workflow for In Vitro Tubulin Polymerization Assay



Logical Flow of Colchicine Competition Binding Assay



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References

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